molecular formula C20H15N3O2 B11693736 Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate

Cat. No.: B11693736
M. Wt: 329.4 g/mol
InChI Key: MVBSJTBKFFPJBX-UHFFFAOYSA-N
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Description

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with phenyl groups at positions 5 and 7 and a methyl ester at position 2. Its molecular formula is C₂₀H₁₅N₃O₂, with a molecular weight of 329.36 g/mol. The compound is of interest in medicinal chemistry due to its structural similarity to bioactive pyrazolo[1,5-a]pyrimidine derivatives, which exhibit anticancer, antifungal, and kinase-inhibitory properties .

Properties

IUPAC Name

methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15N3O2/c1-25-20(24)17-13-19-21-16(14-8-4-2-5-9-14)12-18(23(19)22-17)15-10-6-3-7-11-15/h2-13H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVBSJTBKFFPJBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NN2C(=CC(=NC2=C1)C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15N3O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Solvent and Catalyst Effects

Solvent polarity profoundly impacts reaction outcomes. Ethanol and DMF are preferred for their ability to dissolve both polar and nonpolar reactants. Acetic acid additives further enhance yields by stabilizing intermediates via hydrogen bonding. Catalytically, NaF–Al2O3 acts as a solid base, promoting deprotonation and cyclization.

Oxidizing Agents

K2S2O8 is indispensable for dehydrogenation, converting dihydropyrazolo[1,5-a]pyrimidines to aromatic derivatives. Alternative oxidants like MnO2 or DDQ remain unexplored but could offer greener pathways.

Temperature and Time

Optimal results are achieved at 180°C for 10 minutes (microwave) or 130°C for 18 hours (conventional heating). Prolonged heating risks decomposition, particularly for ester functionalities.

Structural Characterization and Analytical Data

This compound derivatives are characterized by NMR, MS, and IR spectroscopy. For example:

  • 1H NMR (DMSO-d6): δ 2.32 (s, 3H, CH3), 3.84 (s, 3H, OCH3), 7.35–7.73 (m, 10H, aromatic).

  • 13C NMR : δ 167.2 (COOCH3), 155.9 (C-2), 151.0 (C-5), 138.8 (C-7).

  • LRMS (ESI) : m/z 361 [M + H]+.

These spectra confirm regioselective esterification at the 2-position and full aromatic substitution.

Scalability and Industrial Applications

Scalability is demonstrated in a gram-scale synthesis of pyrazolo[1,5-a]pyrimidine esters, achieving 80% yield using cost-effective reagents like silica gel and hydrazine. The compound’s bioactivity as a multidrug resistance reversal agent underscores its pharmaceutical relevance . Future work should explore continuous-flow systems to further optimize large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products

The major products formed from these reactions include various substituted derivatives of the original compound, which can exhibit different biological and chemical properties.

Scientific Research Applications

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological molecules, leading to its diverse biological effects .

Comparison with Similar Compounds

Data Tables

Table 1: Physicochemical Properties of Key Derivatives
Compound Name Molecular Weight (g/mol) logP* Hydrogen Bond Donors Hydrogen Bond Acceptors
Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate 329.36 4.2 0 5
5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid 315.33 3.1 2 5
Ethyl 5,7-dichloropyrazolo[1,5-a]pyrimidine-2-carboxylate 260.07 2.8 0 4
2-((4-Methoxyphenyl)amino)-5,7-diphenylpyrazolo[1,5-a]pyrimidine-3-carboxamide 465.52 5.0 2 6

*Calculated using SwissADME .

Biological Activity

Methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolo[1,5-a]pyrimidine class, which is known for its diverse pharmacological profiles, including anticancer, anti-inflammatory, and antimicrobial properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C19H17N3O2. Its unique structure features a pyrazole ring fused with a pyrimidine moiety, which contributes to its biological activity. The presence of phenyl groups at the 5 and 7 positions enhances its lipophilicity and potential interactions with biological targets.

The biological activity of this compound primarily involves the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial regulators of the cell cycle and are often overactive in cancer cells. By inhibiting these kinases, the compound can induce cell cycle arrest and apoptosis in various cancer cell lines.

Key Mechanisms:

  • Inhibition of CDK Activity : The compound binds to the ATP-binding pocket of CDKs, preventing their activation.
  • Induction of Apoptosis : By disrupting cell cycle progression, it triggers apoptotic pathways in cancer cells.
  • Anti-inflammatory Effects : It may also modulate inflammatory pathways by inhibiting specific kinases involved in inflammation.

Biological Activity Evaluation

Several studies have evaluated the biological activity of this compound through in vitro assays and in vivo models.

Anticancer Activity

A notable study demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including A549 (lung cancer) and MDA-MB-231 (breast cancer) cells. The IC50 values ranged from 14.2 to 21.2 μM, indicating moderate potency compared to standard chemotherapy agents like 5-fluorouracil .

Cell Line IC50 (μM) Reference
A54917.0
MDA-MB-23118.1
HepG2>40

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications at specific positions on the pyrazolo and pyrimidine rings can significantly impact biological activity. For instance:

  • Substitution at the 3-position with various alkyl groups enhances potency.
  • The presence of electron-withdrawing groups increases binding affinity to CDKs.

Case Studies

  • In Vitro Studies : A series of derivatives were synthesized and screened for their ability to inhibit CDK2. Compounds with methyl or ethoxycarbonyl substitutions showed enhanced antitumor activity compared to unsubstituted analogs .
  • In Vivo Models : In animal models of cancer, administration of this compound resulted in reduced tumor growth and improved survival rates compared to control groups .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing methyl 5,7-diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylate?

  • Methodological Answer : The synthesis typically involves a multi-step protocol starting with condensation of 2-acetylpyridine or acetylpyrazine with dimethylformamide dimethylacetal (DMF-DMA) to form enamine intermediates. Subsequent cyclization with hydrazine derivatives yields the pyrazolo[1,5-a]pyrimidine core. The methyl carboxylate group is introduced via esterification of the corresponding carboxylic acid precursor under acidic conditions (e.g., HCl/MeOH) .
  • Key Considerations : Solvent choice (e.g., ethanol, DMF) and reaction temperature (80–120°C) significantly influence yield. Purity is often verified via HPLC (>95%) and NMR .

Q. How is the compound characterized structurally, and what analytical techniques are essential?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions. For example, the methyl ester group at position 2 appears as a singlet (~3.8 ppm in ¹H NMR) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 345.1245 for C₂₁H₁₇N₃O₂).
  • X-ray Crystallography : Resolves ambiguities in fused-ring conformation and phenyl group orientation .

Q. What preliminary biological screening assays are recommended for this compound?

  • Methodological Answer :

  • Kinase Inhibition Assays : Test against kinases (e.g., PI3Kδ) using fluorescence polarization or ADP-Glo™ kits. IC₅₀ values <1 µM suggest therapeutic potential .
  • Antiviral Activity : Screen in cell-based models (e.g., HIV-1 RT inhibition) via reverse transcriptase PCR .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., trifluoromethyl groups)?

  • Methodological Answer :

  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 min vs. 12 h) and improves regioselectivity .
  • Catalytic Systems : Use Pd(OAc)₂/Xantphos for Suzuki-Miyaura coupling of aryl boronic acids to introduce phenyl groups at positions 5 and 7 .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance solubility of bulky intermediates .

Q. How to resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Methodological Answer :

  • Variable-Temperature NMR : Identifies dynamic processes (e.g., ring puckering) causing signal broadening .
  • Isotopic Labeling : Use ¹⁵N-labeled analogs to confirm nitrogen connectivity in the pyrazolo-pyrimidine core .
  • Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict chemical shifts and verify experimental data .

Q. What strategies mitigate stereochemical complications during functionalization (e.g., at position 3)?

  • Methodological Answer :

  • Chiral Auxiliaries : Introduce tert-butoxycarbonyl (Boc) groups to control stereochemistry during amide bond formation .
  • Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) in Pd-catalyzed cross-couplings for enantioselective derivatization .
  • Crystallization-Induced Resolution : Separate diastereomers using hexane/ethyl acetate gradients .

Q. How does substitution at position 7 influence bioactivity (e.g., antitumor vs. antiviral)?

  • Methodological Answer :

  • SAR Studies : Compare derivatives with electron-withdrawing (e.g., -CF₃) vs. donating (-OCH₃) groups. For example, 7-CF₃ analogs show enhanced PI3Kδ inhibition (IC₅₀ = 0.2 nM) .
  • Molecular Docking : Map interactions with target proteins (e.g., HIV-1 NNRTI binding pocket) using AutoDock Vina .
  • Metabolic Stability : Assess in vitro half-life (t₁/₂) in liver microsomes to prioritize lead compounds .

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